Juvenile Hormone Esterase Inhibition: 46-Fold Potency Advantage Over 2-Unsubstituted Analog
Ethyl 2-methyl-1-indolinecarboxylate exhibits potent inhibition of juvenile hormone esterase (JHE) with an IC50 of 1.60 nM [1], representing a 46-fold increase in potency compared to the 2-unsubstituted ethyl indoline-1-carboxylate analog, which shows an IC50 of 74.1 nM against the same enzyme [2]. This substantial potency differential highlights the critical role of the 2-methyl substituent in enhancing active-site complementarity.
| Evidence Dimension | Inhibition of Trichoplusia ni juvenile hormone esterase |
|---|---|
| Target Compound Data | IC50 = 1.60 nM |
| Comparator Or Baseline | Ethyl indoline-1-carboxylate (2-unsubstituted): IC50 = 74.1 nM |
| Quantified Difference | 46.3-fold lower IC50 (more potent) |
| Conditions | In vitro enzyme inhibition assay using [³H]JH III as substrate with enzyme isolated from fifth-instar larval stage of Trichoplusia ni (cabbage looper) |
Why This Matters
For researchers developing insect growth regulators or studying juvenile hormone pathways, the 46-fold potency differential directly impacts assay sensitivity requirements and lead optimization starting points, making the 2-methyl analog the preferred choice for high-sensitivity JHE inhibition studies.
- [1] BindingDB BDBM50371970 (CHEMBL89506). IC50: 1.60 nM. Inhibition of Trichoplusia ni juvenile hormone esterase using [³H]JH III substrate. https://bdb8.ucsd.edu View Source
- [2] BindingDB BDBM50409672 (CHEMBL153080). IC50: 74.1 nM. In vitro inhibition of Trichoplusia juvenile hormone esterase. https://bindingdb.org View Source
